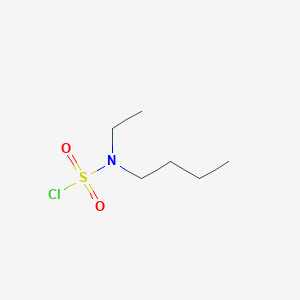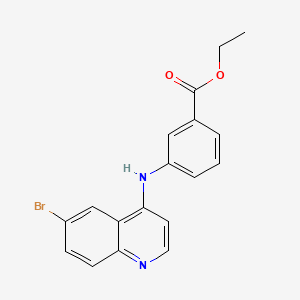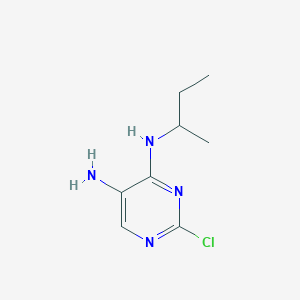![molecular formula C16H21NO4 B12122637 1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12122637.png)
1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 1-[2-(3,5-diméthylphénoxy)acétyl]pipéridine-4-carboxylique est un composé organique synthétique qui présente un cycle pipéridine substitué par un groupe acide carboxylique et un groupe acétyle lié à une partie diméthylphénoxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 1-[2-(3,5-diméthylphénoxy)acétyl]pipéridine-4-carboxylique implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation de l’intermédiaire phénoxyacétyle : La réaction commence par l’acylation du 3,5-diméthylphénol à l’aide de chlorure d’acétyle en présence d’une base comme la pyridine pour former le chlorure de 3,5-diméthylphénoxyacétyle.
Couplage avec la pipéridine : Le chlorure de phénoxyacétyle est ensuite mis à réagir avec l’acide pipéridine-4-carboxylique en présence d’une base comme la triéthylamine pour former le produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation de la voie de synthèse ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 1-[2-(3,5-diméthylphénoxy)acétyl]pipéridine-4-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants forts comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : La réduction peut être obtenue à l’aide d’agents comme l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe acétyle.
Réactifs et conditions courants
Oxydation : KMnO4 en milieu acide ou neutre.
Réduction : LiAlH4 dans l’éther anhydre.
Substitution : Nucléophiles comme les amines ou les thiols en présence d’une base.
Principaux produits
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcools ou amines.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
L’acide 1-[2-(3,5-diméthylphénoxy)acétyl]pipéridine-4-carboxylique présente plusieurs applications de la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Médecine : Étudié pour son potentiel en tant que candidat médicament en raison de sa similarité structurale avec des composés bioactifs connus.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques.
Applications De Recherche Scientifique
1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de l’acide 1-[2-(3,5-diméthylphénoxy)acétyl]pipéridine-4-carboxylique n’est pas entièrement compris. il est considéré qu’il interagit avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, par l’intermédiaire de ses groupes fonctionnels. Le cycle pipéridine et le groupe acide carboxylique peuvent jouer un rôle dans la liaison aux sites actifs, tandis que la partie phénoxyacétyle pourrait influencer l’activité et la sélectivité globales du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide pipécolique : Un dérivé de la pipéridine avec un groupe acide carboxylique, utilisé dans la synthèse peptidique.
Pipérine : Un alcaloïde avec un cycle pipéridine, connu pour ses propriétés bioactives.
Acide pipéridine-2-carboxylique : Un autre dérivé de la pipéridine avec des applications en chimie médicinale.
Unicité
L’acide 1-[2-(3,5-diméthylphénoxy)acétyl]pipéridine-4-carboxylique est unique en raison de la présence du groupe 3,5-diméthylphénoxyacétyle, qui confère des propriétés chimiques et biologiques distinctes. Cette caractéristique structurale le différencie des autres dérivés de la pipéridine et peut contribuer à ses applications spécifiques dans la recherche et l’industrie.
Propriétés
Formule moléculaire |
C16H21NO4 |
|---|---|
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-11-7-12(2)9-14(8-11)21-10-15(18)17-5-3-13(4-6-17)16(19)20/h7-9,13H,3-6,10H2,1-2H3,(H,19,20) |
Clé InChI |
PKTHHVNGIXMFIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OCC(=O)N2CCC(CC2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propan-1-one](/img/structure/B12122566.png)





![(3,5-Dimethylphenyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12122614.png)



![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(octyloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122631.png)
![Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-](/img/structure/B12122633.png)
